Thyroxine Ethyl Ester

描述

Thyroxine Ethyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine, also known as tetraiodothyronine, plays a crucial role in regulating metabolism, growth, and development in humans. This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.

准备方法

Synthetic Routes and Reaction Conditions: Thyroxine Ethyl Ester can be synthesized through the esterification of thyroxine. The process involves dissolving thyroxine in ethanol and adding hydrochloric acid to catalyze the reaction. The mixture is then heated, and the solvent is slowly evaporated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality .

化学反应分析

Types of Reactions: Thyroxine Ethyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the formation of deiodinated products.

Substitution: Halogen substitution reactions can occur, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like iodine monochloride.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .

科学研究应用

Thyroxine Ethyl Ester is widely used in scientific research due to its stability and ease of handling. Some of its applications include:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thyroxine and its derivatives.

Biology: It serves as a tool to study thyroid hormone metabolism and its effects on cellular processes.

Medicine: Research on this compound helps in understanding thyroid hormone replacement therapies and their pharmacokinetics.

Industry: It is used in the development of diagnostic assays for thyroid function testing.

作用机制

Thyroxine Ethyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of target cells, leading to the activation of gene transcription. This results in the modulation of various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .

相似化合物的比较

Levothyroxine: A synthetic form of thyroxine used in thyroid hormone replacement therapy.

Liothyronine: A synthetic form of triiodothyronine, another thyroid hormone.

Diiodothyronine: A metabolite of thyroxine with distinct biological activities.

Comparison: Thyroxine Ethyl Ester is unique due to its esterified form, which provides greater stability and ease of handling compared to thyroxine. Unlike Levothyroxine and Liothyronine, which are commonly used in clinical settings, this compound is primarily used in research applications .

生物活性

Thyroxine ethyl ester, particularly in its derivative forms such as N-acetyl-L-thyroxine ethyl ester, has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's mechanism of action, biological interactions, and research findings.

Overview of this compound

This compound is a modified form of the thyroid hormone thyroxine (T4). The inclusion of an ethyl ester group enhances its solubility and stability, which is pivotal for its biological activity. The molecular formula for N-acetyl-L-thyroxine ethyl ester is approximately with a molecular weight of 540.06 g/mol.

This compound mimics the action of natural thyroxine by binding to thyroid hormone receptors (TRs) in target cells. This binding activates various signaling pathways that regulate gene expression and metabolic processes. The structural modifications (acetyl and ethyl groups) improve its pharmacokinetic properties, allowing for enhanced cellular uptake and bioavailability.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Thyroid Hormone Mimicry : It functions similarly to T4, influencing metabolism, growth, and development.

- Cellular Interactions : It interacts with proteins and enzymes involved in metabolic pathways, which could lead to therapeutic applications in thyroid disorders.

- Potential Therapeutic Uses : Research indicates its potential in treating conditions such as hypothyroidism, where it may help restore normal thyroid function.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Thyroxine | High | Thyroid hormone function |

| N-Acetyl-L-tyrosine | Moderate | Enzyme inhibition |

| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |

| N-Acetyl-L-phenylalanine ethyl ester | Moderate | Neuroprotective effects |

The unique combination of an acetyl group and an ethyl ester allows this compound to mimic natural thyroid activity while exhibiting distinct biochemical properties not found in other derivatives.

Study on Hypothyroid Function

A significant study investigated the effects of N-acetyl-L-thyroxine ethyl ester on hypothyroid rats. The results indicated that administration of the compound led to significantly higher serum levels of T3 and T4 compared to control groups treated without the compound. This suggests that this compound can effectively mitigate symptoms associated with hypothyroidism .

Key Findings:

- Serum T3 levels increased from 0.72 mg/ml (control) to 0.82 mg/ml (treatment).

- Serum T4 levels improved from 4.10 µg/dl (control) to 4.63 µg/dl (treatment).

- Reduced rTSH levels were observed in treated rats, indicating improved thyroid function.

Additional Research on Thyroid Function

Further studies have explored the biochemical pathways influenced by thyroxine derivatives. For instance, N-acetyl-L-thyroxine ethyl ester was shown to enhance metabolic rates in specific cellular models, reinforcing its role as a potent thyroid hormone analog .

属性

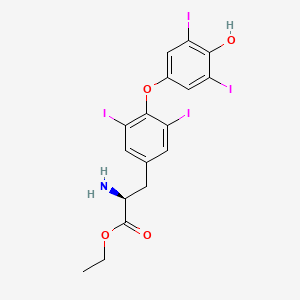

IUPAC Name |

ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGNEFHGVQOPA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708672 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76353-71-4 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary effect of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) investigated in the provided research?

A1: The primary focus of the research is exploring the lipid-lowering effect of D,L-α-Methyl this compound (CG-635) [, ]. This suggests the compound might play a role in managing lipid levels, potentially offering therapeutic benefits for conditions like hyperlipidemia.

Q2: Besides its lipid-lowering effect, what other aspects of D,L-α-Methyl this compound (CG-635) are studied in the research?

A2: The research also investigates the influence of D,L-α-Methyl this compound (CG-635) on basal metabolic rate, heart, and thyroid gland [, ]. This implies that the compound's effects are not limited to lipid metabolism and could have broader physiological implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。